molecular formula C7H16N4 B13054321 5-ethyl-2,3-dimethyl-1H-pyrazole-3,4-diamine

5-ethyl-2,3-dimethyl-1H-pyrazole-3,4-diamine

Cat. No.: B13054321
M. Wt: 156.23 g/mol
InChI Key: VZMOZMFLGLDAFQ-UHFFFAOYSA-N
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Description

3-ethyl-N1,5-dimethyl-1H-pyrazole-4,5-diamine is a chemical compound with the molecular formula C7H14N4 and a molecular weight of 154.21 g/mol . This compound belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . The structure of 3-ethyl-N1,5-dimethyl-1H-pyrazole-4,5-diamine features a pyrazole ring substituted with ethyl and dimethyl groups, making it a unique and interesting compound for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-N1,5-dimethyl-1H-pyrazole-4,5-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dimethylpyrazole with ethyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using eco-friendly solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-ethyl-N1,5-dimethyl-1H-pyrazole-4,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-ethyl-N1,5-dimethyl-1H-pyrazole-4,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison: 3-ethyl-N1,5-dimethyl-1H-pyrazole-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazole derivatives, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C7H16N4

Molecular Weight

156.23 g/mol

IUPAC Name

5-ethyl-2,3-dimethyl-1H-pyrazole-3,4-diamine

InChI

InChI=1S/C7H16N4/c1-4-5-6(8)7(2,9)11(3)10-5/h10H,4,8-9H2,1-3H3

InChI Key

VZMOZMFLGLDAFQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(N(N1)C)(C)N)N

Origin of Product

United States

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